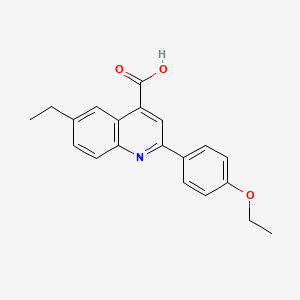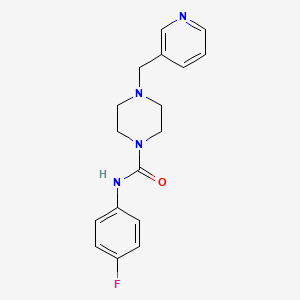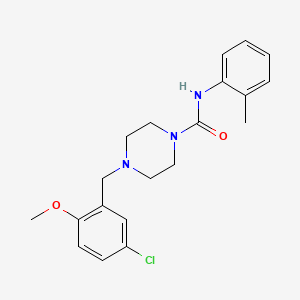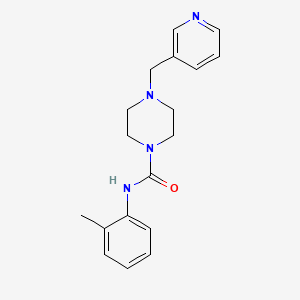
N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, also known as MPHP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This may contribute to its psychoactive effects, including euphoria, increased energy, and decreased appetite. N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to have an affinity for the sigma-1 receptor, which may play a role in its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, which may be related to its effects on the cardiovascular system. N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its psychoactive effects. Additionally, N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been found to have neuroprotective effects, possibly through its affinity for the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research. Additionally, N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been used in a number of studies, which means that there is already a significant amount of data available on its effects. However, there are also limitations to using N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments. It is a psychoactive substance, which means that it may have potential risks for researchers. Additionally, there is limited information available on its long-term effects, which may limit its usefulness in certain types of studies.
Direcciones Futuras
There are several future directions for research on N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. One area of interest is its effects on the cardiovascular system, including its ability to increase heart rate and blood pressure. Additionally, more research is needed to understand the mechanism of action of N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and its effects on neurotransmitter levels in the brain. There is also potential for N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide to be used in the development of new drugs for the treatment of neurological disorders, based on its affinity for the sigma-1 receptor. Finally, more research is needed to understand the long-term effects of N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and its potential risks for human health.
Conclusion:
In conclusion, N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. It acts as a dopamine and norepinephrine reuptake inhibitor and has been shown to have psychoactive effects, as well as neuroprotective effects through its affinity for the sigma-1 receptor. N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments, but there are also potential risks associated with its use. Future research is needed to better understand the effects of N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and its potential applications in the development of new drugs for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been used in scientific research to study its mechanism of action and physiological effects. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, which may contribute to its psychoactive effects. N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to have an affinity for the sigma-1 receptor, which may play a role in its neuroprotective effects. Additionally, N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been used to study its effects on the cardiovascular system, including its ability to increase heart rate and blood pressure.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-15-5-2-3-7-17(15)20-18(23)22-11-9-21(10-12-22)14-16-6-4-8-19-13-16/h2-8,13H,9-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZXDBTYARORNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4284831.png)

![methyl 5-benzyl-2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4284858.png)
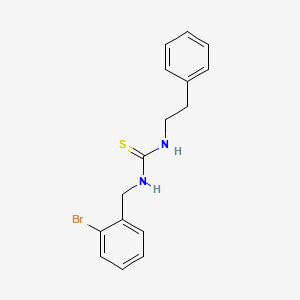
![4-[4-allyl-5-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4284866.png)
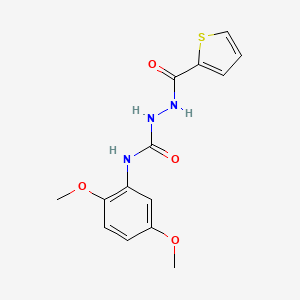
![2-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4284877.png)
![N-(2-methylphenyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarboxamide](/img/structure/B4284888.png)

